An In-depth Technical Guide to 2-(Bromomethyl)-4-methoxybenzonitrile and Its Isomers: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-(Bromomethyl)-4-methoxybenzonitrile and Its Isomers: Synthesis, Properties, and Applications
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
Author's Note: The initial query for "2-(Bromomethyl)-4-methoxybenzonitrile" yielded limited specific data in publicly available scientific literature and chemical databases. However, its isomer, 4-(Bromomethyl)-2-methoxybenzonitrile , is a well-documented and commercially available compound. This guide will focus on the known properties and synthesis of this and other closely related isomers, providing a comprehensive technical overview relevant to researchers in organic synthesis and medicinal chemistry. The principles and protocols discussed herein are likely applicable to the study of the less-documented 2-(Bromomethyl)-4-methoxybenzonitrile.
Introduction
Substituted benzonitriles are a cornerstone in the synthesis of pharmaceuticals and agrochemicals. The introduction of a reactive bromomethyl group, as seen in bromomethyl-methoxybenzonitrile isomers, creates a versatile bifunctional molecule. This structure allows for sequential or orthogonal chemical modifications, making it a valuable building block in the construction of complex molecular architectures. The interplay between the electron-withdrawing nitrile group, the electron-donating methoxy group, and the reactive benzylic bromide dictates the molecule's reactivity and its utility in drug design.[1][2]
Physicochemical Properties and Identification
The precise positioning of the substituents on the benzene ring significantly influences the compound's physical and chemical properties. Below is a comparative table of key identifiers for the commercially available isomer, 4-(Bromomethyl)-2-methoxybenzonitrile, and the data available for the requested 2-(Bromomethyl)-4-methoxybenzonitrile.
| Property | 4-(Bromomethyl)-2-methoxybenzonitrile | 2-(Bromomethyl)-4-methoxybenzonitrile |
| CAS Number | 182287-68-9[3] | Not available |
| Molecular Formula | C₉H₈BrNO | C₉H₈BrNO[4] |
| Molecular Weight | 226.07 g/mol | 224.97893 Da (Monoisotopic Mass)[4] |
| Appearance | Solid | Not available |
| SMILES | COC1=CC(CBr)=CC=C1C#N | COC1=CC(=C(C=C1)C#N)CBr[4] |
Synthesis and Mechanism
The synthesis of bromomethyl-methoxybenzonitriles typically involves the radical bromination of the corresponding methyl-methoxybenzonitrile precursor. This reaction is a cornerstone of synthetic organic chemistry, valued for its regioselectivity at the benzylic position.
Core Reaction: Radical Bromination
The most common method for introducing a bromine atom onto a benzylic methyl group is through a free radical chain reaction using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[5][6][7]
Reaction Mechanism Workflow
Caption: Free radical bromination of a methyl-methoxybenzonitrile.
Detailed Experimental Protocol: Synthesis of 4-(Bromomethyl)-3-methoxybenzonitrile
This protocol is adapted from a known synthesis of a related isomer and illustrates the general procedure.[7]
Materials:
-
3-methoxy-4-methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (anhydrous)
-
Petroleum ether
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxy-4-methylbenzonitrile (1 eq) in anhydrous carbon tetrachloride.
-
Add N-Bromosuccinimide (approx. 1.1-1.2 eq) and a catalytic amount of benzoyl peroxide (approx. 0.02 eq) to the solution.
-
Heat the mixture to reflux. The reaction can be initiated and sustained by irradiation with a 250-watt tungsten lamp.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically within 15-30 minutes), cool the reaction mixture in an ice bath.[7]
-
Dilute the cooled mixture with petroleum ether to precipitate the succinimide byproduct.[7]
-
Filter the mixture to remove the insoluble material.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the solid residue from a mixture of dichloromethane and petroleum ether to yield the purified 4-bromomethyl-3-methoxybenzonitrile.[7]
Causality Behind Experimental Choices:
-
Anhydrous Solvent: Carbon tetrachloride is a classic solvent for radical brominations. Its anhydrous nature is crucial as water can hydrolyze NBS.
-
Radical Initiator: BPO or AIBN is used in catalytic amounts to initiate the radical chain reaction by providing an initial source of free radicals upon heating or exposure to light.
-
NBS as Bromine Source: NBS is preferred over elemental bromine as it provides a low, constant concentration of bromine radicals, which favors the desired benzylic substitution over electrophilic aromatic addition.
-
Recrystallization: This purification technique is effective for obtaining a crystalline solid product with high purity by separating it from soluble impurities.
Reactivity and Applications in Drug Development
The bromomethyl group is a potent electrophile, making it highly susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a building block in medicinal chemistry.
Key Reactions and Their Significance:
-
Nucleophilic Substitution: The benzylic bromide can be readily displaced by a wide range of nucleophiles (e.g., amines, alcohols, thiols, and carbanions). This allows for the facile introduction of diverse functional groups, enabling the synthesis of large libraries of compounds for biological screening.
-
Synthesis of Heterocycles: The dual functionality of bromomethyl-methoxybenzonitriles can be exploited in intramolecular reactions to construct fused heterocyclic systems, which are common scaffolds in many approved drugs.[2]
-
PARP Inhibitors: Brominated benzonitriles are potential starting materials for the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents.[2]
Workflow for a Representative Application: Synthesis of a Benzyl-Substituted Amine
Caption: General workflow for the synthesis of a benzyl-substituted amine.
Safety and Handling
Bromomethyl benzonitriles are classified as hazardous materials. As lachrymators, they can cause severe irritation to the eyes, skin, and respiratory tract.[8]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[9] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and bases.[10]
-
First Aid:
Conclusion
While "2-(Bromomethyl)-4-methoxybenzonitrile" remains an under-documented compound, the study of its isomers, such as "4-(Bromomethyl)-2-methoxybenzonitrile," provides a robust framework for understanding its likely chemical behavior and synthetic utility. These compounds are powerful intermediates in organic synthesis, offering a reactive handle for the construction of complex molecules with potential therapeutic applications. A thorough understanding of their synthesis, reactivity, and safe handling is paramount for any researcher or drug development professional working in this area.
References
-
Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Royal Society of Chemistry. [Link]
-
4-Bromo-2-methoxybenzonitrile. AbacipharmTech. [Link]
-
Benzonitrile, 4-Bromo-2-Methoxy-. Methylamine Supplier. [Link]
-
Synthesis of 3-bromomethyl-4-methoxybenzonitrile. PrepChem.com. [Link]
-
4-Bromo-2-methoxybenzonitrile: A Key Organic Synthesis Intermediate. LinkedIn. [Link]
-
Synthesis of 4-bromomethyl-3-methoxybenzonitrile. PrepChem.com. [Link]
- A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.
-
4-Bromo-2-methoxybenzonitrile. PubChem. [Link]
-
2-(Bromomethyl)-4-chlorobenzonitrile. PubChem. [Link]
-
The Role of 4-Methoxybenzonitrile in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
2-(bromomethyl)-4-methoxybenzonitrile (C9H8BrNO). PubChemLite. [Link]
- Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
-
Introducing bromine to the molecular structure as a strategy for drug design. Journal of Applied Pharmaceutical Science. [Link]
-
4-(Bromomethyl)benzonitrile. PubChem. [Link]
-
4-Methoxybenzonitrile. Chem-Impex International. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-(BROMOMETHYL)-2-METHOXYBENZONITRILE - CAS:182287-68-9 - Sunway Pharm Ltd [3wpharm.com]
- 4. PubChemLite - 2-(bromomethyl)-4-methoxybenzonitrile (C9H8BrNO) [pubchemlite.lcsb.uni.lu]
- 5. rsc.org [rsc.org]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Benzonitrile, 4-Bromo-2-Methoxy- | Properties, Safety, Uses, Supplier China | Chemical Data & MSDS [nj-finechem.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
